molecular formula C12H9BrFNO2S B5879304 N-(2-bromo-4-fluorophenyl)benzenesulfonamide

N-(2-bromo-4-fluorophenyl)benzenesulfonamide

Cat. No. B5879304
M. Wt: 330.17 g/mol
InChI Key: RXVWVLLSGYRNRD-UHFFFAOYSA-N
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Description

"N-(2-bromo-4-fluorophenyl)benzenesulfonamide" belongs to the class of benzenesulfonamides. These compounds have been extensively studied due to their diverse biological activities and potential applications in various fields, including medicine and chemistry.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves amidation reactions and can be confirmed using spectroscopic methods like FTIR, NMR, and mass spectrometry. For instance, the synthesis of 3-bromo-N-(3-fluorophenyl) benzenesulfonamide was achieved through amidation, confirmed by FTIR, NMR, and X-ray diffraction, indicating a methodology that could potentially be applied to N-(2-bromo-4-fluorophenyl)benzenesulfonamide (Deng, Liao, Tan, & Liu, 2021).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often confirmed and analyzed using X-ray diffraction. For example, the study of the crystal structures of similar compounds revealed insights into their two-dimensional architecture and molecular interactions (Suchetan et al., 2015).

Chemical Reactions and Properties

Benzenesulfonamides can undergo a variety of chemical reactions. A notable example is a novel rearrangement reaction based on the structure of N-fluoro-N-alkyl benzenesulfonamide, which proceeds at mild conditions and has broad substrate scope (Wang, Pu, & Yang, 2018).

Physical Properties Analysis

The physical properties of benzenesulfonamides can be explored through vibrational frequency analysis and other spectroscopic methods. This approach provides insights into their physicochemical properties (Deng, Liao, Tan, & Liu, 2021).

Chemical Properties Analysis

Density functional theory (DFT) is commonly used to calculate and analyze the molecular structure, electrostatic potential, and frontier molecular orbital of benzenesulfonamides. This analysis offers a deeper understanding of their chemical properties (Deng, Liao, Tan, & Liu, 2021).

Safety and Hazards

The safety data sheet for “2-Bromo-N-(4-fluoroBenzyl)Benzenesulphonamide” indicates that it may be harmful by inhalation, in contact with skin, and if swallowed. It may cause skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

properties

IUPAC Name

N-(2-bromo-4-fluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO2S/c13-11-8-9(14)6-7-12(11)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVWVLLSGYRNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Fluoro-2'-bromobenzenesulfonanilide

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